8-(butan-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-(butan-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound characterized by its purine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(butan-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may leverage continuous flow chemistry to streamline synthesis and improve yield. Key parameters include temperature control and reagent concentration, ensuring optimal reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions:
Oxidation: Converts the butyl sulfanyl group into sulfoxide or sulfone derivatives.
Reduction: Modifies functional groups to increase stability or reactivity.
Substitution: Enables the exchange of substituents on the purine core.
Common Reagents and Conditions: Typical reagents for these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum-based catalysts for facilitating substitutions.
Major Products
Oxidized derivatives: Sulfoxides or sulfones.
Reduced derivatives: More stable, less reactive forms.
Substituted products: Variants with different functional groups attached.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a model for studying nucleophilic substitution and aromatic electrophilic substitution due to its reactive sites.
Biology: Biologically, it could be explored for its interactions with proteins and enzymes, providing insights into molecular docking and ligand binding.
Medicine: In medicine, researchers might investigate its potential as a pharmacological agent, particularly in targeting specific pathways or receptors.
Industry: Industrially, its unique reactivity makes it a candidate for developing novel materials or chemical intermediates.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The butyl sulfanyl and chlorophenyl methyl groups may play a crucial role in binding affinity and specificity.
Molecular Pathways: Its effects could be mediated through pathways that involve oxidative stress response, signal transduction, or metabolic regulation.
Comparison with Similar Compounds
Comparison
Similar Compounds
Adenine derivatives: Known for their role in nucleic acids and energy transfer.
Caffeine and theophylline: Similar in structure but differ in biological activity and application.
Properties
IUPAC Name |
8-butan-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-5-11(2)26-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)10-12-8-6-7-9-13(12)19/h6-9,11H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACVNNGTYFYLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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